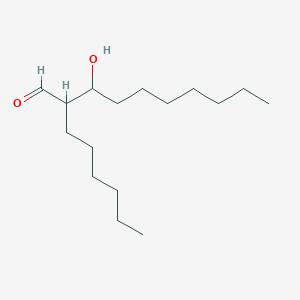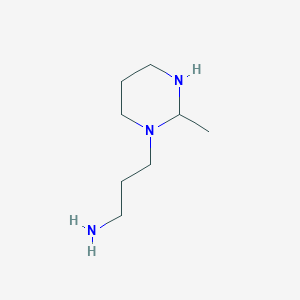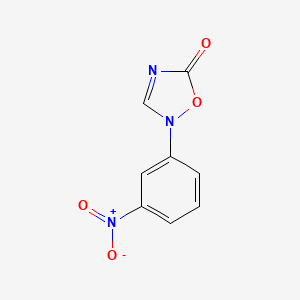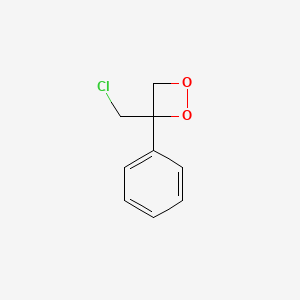![molecular formula C20H41NO2S2Sn B14285612 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate CAS No. 133938-48-4](/img/structure/B14285612.png)
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a stannyl group, which is a tin-containing moiety, making it an organotin compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with a stannylating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: Another organotin compound with similar stannyl groups.
Diethylcarbamodithioic acid: Shares the carbamodithioate moiety with the compound.
Uniqueness
3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate is unique due to its combination of a stannyl group and a carbamodithioate moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other organotin compounds.
Eigenschaften
CAS-Nummer |
133938-48-4 |
|---|---|
Molekularformel |
C20H41NO2S2Sn |
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
tributylstannyl 3-(diethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO2S2.3C4H9.Sn/c1-3-9(4-2)8(12)13-6-5-7(10)11;3*1-3-4-2;/h3-6H2,1-2H3,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZGHISMQVQDQTCX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCSC(=S)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)





![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)




